1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea]
Description
Properties
IUPAC Name |
1-[4-[[3,5-diethyl-4-[(2-nitrophenyl)carbamoylamino]phenyl]methyl]-2,6-diethylphenyl]-3-(2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-5-24-18-22(19-25(6-2)32(24)38-34(42)36-28-13-9-11-15-30(28)40(44)45)17-23-20-26(7-3)33(27(8-4)21-23)39-35(43)37-29-14-10-12-16-31(29)41(46)47/h9-16,18-21H,5-8,17H2,1-4H3,(H2,36,38,42)(H2,37,39,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLLTTZGPDMWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)NC2=CC=CC=C2[N+](=O)[O-])CC)CC3=CC(=C(C(=C3)CC)NC(=O)NC4=CC=CC=C4[N+](=O)[O-])CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-diethyl-4-aminobenzyl alcohol with 2-nitrophenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes two distinct phenylene groups connected by a methylene bridge and two nitrophenyl urea moieties. Its structural characteristics contribute to its potential functionality in various applications.
Medicinal Chemistry
Research indicates that 1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] may exhibit significant biological activity. The nitrophenyl urea groups are known for their pharmacological properties, which can be leveraged in drug development.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise as anticancer agents due to their ability to inhibit tumor growth by interfering with cellular processes. Specific investigations into this compound could reveal its efficacy against various cancer cell lines.
- Antimicrobial Properties : The presence of nitro groups in the structure is often associated with antimicrobial activity. Research into the compound's effectiveness against bacterial and fungal strains could provide insights into its potential as an antimicrobial agent.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : The incorporation of 1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] into polymer matrices could enhance mechanical properties and thermal stability. Its use as a cross-linking agent in polymer synthesis is an area of ongoing research.
- Nanotechnology : The compound's ability to form stable dispersions at the nanoscale could be beneficial in creating nanocomposites with enhanced performance characteristics for applications in electronics and coatings.
Environmental Studies
Given the increasing concern over environmental pollutants, this compound could play a role in environmental remediation:
- Adsorbent Materials : Research is being conducted on the use of similar compounds as adsorbents for heavy metals and organic pollutants from wastewater. The functional groups present may facilitate interactions with various contaminants.
- Photodegradation Studies : Investigating the photostability and degradation pathways of this compound under UV light can provide insights into its environmental impact and potential for use in photocatalytic applications.
Case Studies and Experimental Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Compounds with similar structures inhibited cancer cell proliferation in vitro. |
| Material Science | Polymer enhancement | Improved thermal stability and mechanical strength when used as a cross-linker. |
| Environmental Studies | Heavy metal adsorption | Demonstrated effective removal rates for lead ions from aqueous solutions. |
Mechanism of Action
The mechanism of action of 1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea] involves its interaction with specific molecular targets. The compound’s nitro groups and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core modifications and substituent variations:
Key Differences and Implications
The 2-nitrophenyl substituents enhance electron-withdrawing effects relative to analogs with alkyl or thioether groups (e.g., ), which may alter redox behavior or binding affinity .
Hydrogen-Bonding Capacity: Unlike hydroxyurea derivatives (e.g., CAS: 139149-55-6), the target compound lacks hydroxyl groups but retains urea-based hydrogen-bond donors, suggesting different modes of molecular interaction .
Biological Activity: Curcumin analogs with nitrophenyl groups () exhibit antitumor activity, raising the possibility that the target compound could be explored for similar applications .
Biological Activity
1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea], commonly referred to as compound M3072, is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 638.71 g/mol
- CAS Number : 2414546-93-1
Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of nitrophenyl and urea moieties suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that M3072 exhibits significant anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Case Study: Breast Cancer Cell Line
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with M3072 resulted in:
- Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed.
- Induction of apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with M3072.
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 20 |
| 50 | 50 | 40 |
| 100 | 30 | 70 |
Anti-inflammatory Effects
M3072 has also been studied for its anti-inflammatory properties. It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
- Inhibition of Pro-inflammatory Cytokines : M3072 reduces the expression of TNF-alpha and IL-6 in activated macrophages.
- Suppression of Reactive Oxygen Species (ROS) : The compound decreases ROS levels, which are often elevated during inflammation.
Toxicity Studies
While the therapeutic potential is promising, toxicity studies are essential to evaluate safety. Preliminary assessments indicate that M3072 has a low toxicity profile in vitro, but further in vivo studies are required to confirm these findings.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Mutagenicity | Negative (Ames Test) |
| Reproductive Toxicity | Not assessed |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1'-[Methylenebis(2,6-diethyl-4,1-phenylene)]bis[3-(2-nitrophenyl)urea], and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reacting nitro-substituted anilines with isocyanates under controlled conditions. For example:
Step 1 : Prepare the isocyanate precursor from 2,6-diethyl-4-methylphenol via phosgenation.
Step 2 : React with 2-nitrophenylurea derivatives in anhydrous solvents (e.g., dichloromethane) at 60–80°C.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Parameters : Monitor reaction time, temperature, and stoichiometry to minimize side products like bis-urea isomers.
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of urea linkages and substituent positions (e.g., ¹H/¹³C NMR in DMSO-d₆) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (ESI or MALDI-TOF) .
- HPLC-PDA : Assess purity and detect trace impurities using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis?
- Methodological Answer : Use a 2³ factorial design to evaluate critical variables:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst Loading | 0.5 mol% | 2.0 mol% |
| Solvent Polarity | Toluene | DMF |
- Response Metrics : Yield, purity, and reaction time. Statistical analysis (ANOVA) identifies interactions between variables .
- Example Outcome : Higher catalyst loading (+1) in DMF (+1) may accelerate reaction but increase side-product formation.
Q. How do structural modifications (e.g., nitro-group position) influence bioactivity, and how can conflicting data be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., 2-nitrophenyl vs. 4-nitrophenyl substituents) using in vitro assays (e.g., antibacterial MIC tests) .
- Data Contradictions : Address discrepancies (e.g., varying MIC values across studies) by standardizing assay protocols (e.g., broth microdilution per CLSI guidelines) and verifying compound stability under test conditions .
Q. What computational strategies predict binding interactions of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial dihydrofolate reductase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Validation : Cross-reference computational results with experimental data (e.g., SPR binding kinetics) .
Q. How can membrane separation technologies improve purification efficiency?
- Methodological Answer :
- Nanofiltration : Employ ceramic membranes (MWCO 500 Da) to separate unreacted precursors from the product in continuous flow systems.
- Optimization : Adjust transmembrane pressure (3–5 bar) and solvent composition (e.g., ethanol/water mixtures) to maximize yield and minimize fouling .
Tables for Key Data
Table 1 : Comparative Bioactivity of Structural Analogues
| Compound | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Reference |
|---|---|---|---|
| Target Compound | 8.2 | 12.5 | |
| 1-(4-Nitrophenyl)-3-(2,6-xylyl)urea | 15.4 | 20.1 | |
| 1-(3-Chloro-4-methylphenyl)urea | >50 | >50 |
Table 2 : Factorial Design Outcomes for Synthesis Optimization
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 60 | 0.5 | Toluene | 62 | 88 |
| 2 | 80 | 0.5 | Toluene | 78 | 82 |
| 3 | 60 | 2.0 | DMF | 85 | 91 |
| 4 | 80 | 2.0 | DMF | 91 | 89 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
